tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate
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Overview
Description
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate: is a chemical compound with the molecular formula C12H23N3O6. It is often used in various chemical reactions and research applications due to its unique structure and reactivity. The compound is known for its stability and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate typically involves the reaction of tert-butyl 4-hydrazinylpiperidine-1-carboxylate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere and a temperature range of 2-8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxalate derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form stable complexes with metal ions, which can influence its reactivity and biological activity .
Comparison with Similar Compounds
tert-Butyl 4-hydroxypiperidine-1-carboxylate: This compound has a similar structure but with a hydroxyl group instead of a hydrazinyl group.
tert-Butyl 4-hydrazinylpiperidine-1-carboxylate hemioxalate: This is a closely related compound with a slightly different oxalate derivative.
Uniqueness: tert-Butyl 4-hydrazinylpiperidine-1-carboxylate oxalate is unique due to its specific hydrazinyl functional group, which imparts distinct reactivity and properties compared to similar compounds. This makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 4-hydrazinylpiperidine-1-carboxylate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2.C2H2O4/c1-10(2,3)15-9(14)13-6-4-8(12-11)5-7-13;3-1(4)2(5)6/h8,12H,4-7,11H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULXWWCUXZJBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NN.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-34-5 |
Source
|
Record name | 1-Piperidinecarboxylic acid, 4-hydrazinyl-, 1,1-dimethylethyl ester, ethanedioate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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